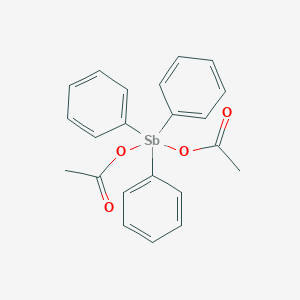

Triphenylantimony Diacetate

Description

Properties

IUPAC Name |

[acetyloxy(triphenyl)-λ5-stibanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFCRCFZPKTCF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601046126 | |

| Record name | Triphenylantimony diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-62-1 | |

| Record name | Bis(acetato-κO)triphenylantimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(acetato-O-)triphenylantimony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, bis(acetato-O)triphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylantimony diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(acetato-O-)triphenylantimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Triphenylantimony Diacetate from triphenylantimony.

The synthesis of this compound via the hydrogen peroxide oxidation of triphenylantimony is a reliable and efficient method. This guide provides a robust framework for its successful execution, grounded in chemical principles and stringent safety standards. By understanding the causality behind each step and employing the characterization benchmarks provided, researchers can confidently produce and validate high-purity this compound for its various applications in synthetic chemistry and materials science. [15]

References

-

McCullough, L. A. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio Journal of Science, 77(3), 134. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Antimony. [Link]

-

Sharutin, V. V., et al. (2018). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). Russian Journal of General Chemistry, 88, 2484–2487. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Antimony - NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Sharutina, O. K., et al. (2000). Syntheses of antimony(v) derivatives from trimethyl and triphenylantimony(III), dihydric phenols, and tert -butyl hydroperoxide. Russian Journal of General Chemistry, 70, 1783-1785. [Link]

-

Smolaninova, E. A., et al. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. Russian Journal of General Chemistry, 83(10), 1901-1905. [Link]

-

Grokipedia. (2024). Triphenylstibine. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Antimony Compounds. [Link]

-

ResearchGate. (n.d.). ¹H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids. [Link]

-

Khan, S., et al. (2023). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 13(45), 31639-31651. [Link]

-

Goel, R. G., & Ridley, D. R. (1972). Organoantimony compounds. I. Infrared spectra of some trimethyl- and triphenyl-antimony derivatives. Journal of Organometallic Chemistry, 38(1), 83-89. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. DSpace [kb.osu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triphenylantimony(603-36-1) IR Spectrum [chemicalbook.com]

- 6. Triphenylantimony(603-36-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Precision of Pentavalent Antimony: A Technical Guide to the Crystal Structure of Triphenylantimony Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylantimony diacetate, Ph₃Sb(OAc)₂, stands as a significant organoantimony(V) compound, drawing interest for its catalytic potential and as a precursor in the synthesis of other organometallic complexes. Understanding its three-dimensional atomic arrangement is paramount for elucidating its reactivity, stability, and potential applications, particularly in the realm of medicinal chemistry where organoantimony compounds have shown promise.[1][2] This in-depth technical guide provides a comprehensive overview of the crystal structure of this compound, synthesized from robust experimental data on analogous compounds and established principles of X-ray crystallography. While a definitive Crystallographic Information File (CIF) for this compound is not publicly available at the time of this writing, this guide constructs a highly probable structural model based on extensive crystallographic data from closely related triphenylantimony(V) dicarboxylates.[1][3] This guide will delve into the synthesis of high-purity crystalline samples, the principles of single-crystal X-ray diffraction, the inferred molecular geometry and packing of this compound, and the implications of its structure on its chemical behavior and potential applications.

Introduction: The Significance of Organoantimony(V) Compounds

Organoantimony compounds, particularly those in the pentavalent state (Sb(V)), have garnered considerable attention in various scientific disciplines. Their utility spans from catalysis in organic synthesis to potential therapeutic agents.[1][4] The central antimony atom in these compounds can adopt various coordination geometries, with the trigonal bipyramidal arrangement being a common and stable motif for pentacoordinate species. The nature of the organic and anionic ligands directly influences the electronic and steric properties of the antimony center, thereby dictating its reactivity and interaction with biological targets. This compound, with its three phenyl groups and two acetate ligands, represents a archetypal example of this class of compounds. A precise understanding of its solid-state structure is a critical prerequisite for rational drug design and the development of novel catalytic systems.[5]

Synthesis and Crystallization: The Gateway to Structural Elucidation

The journey to determining a crystal structure begins with the synthesis of high-quality, single crystals. For this compound, a reliable and efficient synthetic protocol has been established, which is crucial for obtaining samples suitable for X-ray diffraction analysis.

Synthetic Protocol

An improved method for the synthesis of this compound involves the oxidation of triphenylantimony in the presence of acetic acid.[6]

Experimental Protocol:

-

Dissolution: Dissolve 15 grams (0.042 moles) of triphenylantimony in a mixture of 75 ml of glacial acetic acid and 35 ml of freshly distilled acetic anhydride with gentle warming.

-

Cooling: Cool the resulting solution to room temperature.

-

Oxidation: Add 10 ml of 30% hydrogen peroxide (0.088 moles) dropwise with continuous stirring. The appearance of a white precipitate will be observed during the addition.

-

Isolation: Filter the white precipitate.

-

Washing: Wash the isolated solid with a small amount of chilled methanol.

-

Drying: Dry the product in a vacuum oven at 90°C for two hours.

This procedure typically yields a product with a melting point of 214-216°C in approximately 85% yield.[6] Further purification by recrystallization from benzene or glacial acetic acid can be performed to obtain high-purity crystals suitable for X-ray diffraction.[6]

Crystallization Strategy

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[5] Slow evaporation of a saturated solution is a common and effective technique.

Protocol for Crystallization:

-

Prepare a Saturated Solution: Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of benzene and heptane) at an elevated temperature to achieve saturation.

-

Slow Cooling and Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature. This gradual process encourages the formation of well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of this compound.

The Architectural Blueprint: Unveiling the Crystal Structure

While a specific published crystal structure for this compound remains elusive, a robust and detailed model can be inferred from the crystallographic data of analogous triphenylantimony(V) dicarboxylates, such as triphenylantimony dimethacrylate.[3] These related structures consistently reveal a specific coordination geometry around the central antimony atom.

Molecular Geometry: A Trigonal Bipyramidal Core

The molecular structure of this compound is predicted to adopt a trigonal bipyramidal geometry. In this arrangement, the central antimony atom is pentacoordinate.

-

Equatorial Positions: The three phenyl groups occupy the equatorial positions of the trigonal bipyramid. The Sb-C bond lengths are expected to be in the range of 2.10 Å to 2.15 Å.[4] The C-Sb-C bond angles in the equatorial plane are anticipated to be close to 120°, although slight deviations are expected due to steric interactions between the bulky phenyl groups.

-

Axial Positions: The two acetate ligands are situated in the axial positions. The acetate groups coordinate to the antimony atom through one of the oxygen atoms. The Sb-O bond lengths are predicted to be approximately 2.24 Å.[4] The O-Sb-O bond angle is expected to be nearly linear, approaching 180°.

This arrangement minimizes steric hindrance and is electronically favorable for pentacoordinate Sb(V) centers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The preparation and crystal structures of two diphenylantimony triacetate hydrolysis products: [Ph2Sb(OAc)2]2O and [(Ph8Sb4O6)·(HOAc)3]·CH2Cl2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DSpace [kb.osu.edu]

Unveiling the Thermal Stability and Decomposition Profile of Triphenylantimony Diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive examination of the thermal stability and decomposition characteristics of triphenylantimony diacetate, Ph₃Sb(OAc)₂. While direct, in-depth experimental studies on the thermal analysis of this specific compound are not extensively available in peer-reviewed literature, this document synthesizes established principles of organoantimony chemistry, data from analogous compounds, and standard analytical methodologies to offer a robust predictive overview. This guide is intended to equip researchers with the foundational knowledge to anticipate the thermal behavior of this compound in various applications, from catalysis to pharmaceutical research, and to design appropriate experimental investigations.

Introduction: The Significance of this compound and its Thermal Profile

This compound, a pentavalent organoantimony compound, finds utility in organic synthesis and holds potential in medicinal chemistry. Its efficacy and safety in these applications are intrinsically linked to its thermal stability. Understanding the temperature at which it begins to decompose, the nature of this decomposition, and the resulting products is paramount for several reasons:

-

Reaction Condition Optimization: In catalytic applications, defining the thermal window of stability is crucial to prevent catalyst degradation and ensure reproducibility.

-

Pharmaceutical Development: For any potential therapeutic application, knowledge of a compound's stability under physiological and storage conditions is a regulatory and safety necessity.

-

Hazard Assessment: The decomposition of organometallic compounds can release toxic or reactive byproducts. A thorough understanding of the decomposition pathway is essential for safe handling and disposal.

This guide will delve into the theoretical underpinnings of this compound's stability, outline the experimental protocols for its thermal analysis, and present a predictive model of its decomposition based on available data for related structures.

Physicochemical Properties and Synthesis at a Glance

A foundational understanding of the material's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₂₁O₄Sb | [1][2] |

| Molecular Weight | 471.16 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 214-221 °C | [1][2][3] |

| CAS Number | 1538-62-1 | [1][2] |

An established and efficient method for the synthesis of this compound involves the oxidation of triphenylantimony with hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride. This procedure yields the desired product in high purity.[3]

Core Principles of Thermal Decomposition in Organoantimony(V) Compounds

The thermal decomposition of pentavalent organoantimony compounds, such as this compound, is generally characterized by a reductive elimination process. The antimony center is reduced from the +5 oxidation state to the more stable +3 state. This transformation is accompanied by the cleavage of the antimony-carbon and/or antimony-oxygen bonds.

The likely decomposition pathway for this compound can be hypothesized as a multi-step process:

-

Initial Dissociation: The decomposition may commence with the homolytic or heterolytic cleavage of the antimony-acetate bonds.

-

Reductive Elimination: This is followed by the reductive elimination of the phenyl and/or acetate ligands.

-

Formation of Stable Products: The final products are typically the more thermodynamically stable triphenylantimony(III) oxide, along with organic fragments derived from the ligands.

The following diagram illustrates the proposed high-level decomposition pathway.

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the number of decomposition steps, and the mass of the final residue.

Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile decomposition products, Py-GC-MS is the technique of choice. The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[4][5]

Predicted Thermal Behavior and Decomposition Products

Based on the known melting point of 214-221 °C and the thermal behavior of analogous organoantimony(V) dicarboxylates, the following thermal profile for this compound is anticipated:

-

Below 200 °C: The compound is expected to be thermally stable with no significant mass loss.

-

214-221 °C: A sharp endothermic peak in the DSC thermogram corresponding to the melting of the compound would be observed.[1][2][3]

-

Above 221 °C: The onset of decomposition is likely to occur shortly after melting. This would be evidenced by a significant mass loss in the TGA curve and an exothermic or endothermic event in the DSC curve, depending on the nature of the decomposition reactions.

-

Decomposition Stages: The decomposition may occur in one or multiple steps, corresponding to the sequential loss of the acetate and phenyl groups.

-

Final Residue: The final non-volatile product is predicted to be triphenylantimony(III) oxide (Ph₃SbO) or antimony oxides (e.g., Sb₂O₃) at higher temperatures, especially in the presence of oxygen.

Predicted Decomposition Products:

-

Volatile: Acetic anhydride, benzene, biphenyl, and other fragments from the phenyl rings.

-

Non-Volatile Residue: Triphenylantimony(III) oxide, and potentially antimony oxides at elevated temperatures.

Conclusion and Future Perspectives

This technical guide provides a scientifically grounded framework for understanding the thermal stability and decomposition of this compound. While direct experimental data remains to be published, the principles outlined herein, derived from the study of related organoantimony compounds, offer valuable predictive insights. For researchers working with this compound, it is strongly recommended to perform the thermoanalytical experiments described (TGA, DSC, and Py-GC-MS) to obtain precise data for their specific applications. Such empirical data will not only enhance the safety and efficacy of its use but also contribute valuable knowledge to the broader field of organometallic chemistry.

References

- Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1976). BRIEF NOTE. Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio J. Sci., 76(5), 234.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PMC Organometallix. (2019). Triphenylantimony (TPA). Retrieved from [Link]

-

FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. Retrieved from [Link]

- McIndoe, J. S., Joshi, A., Killeen, C., Thiessen, T., & Zijlstra, H. S. (2020). Handling considerations for the mass spectrometry of reactive organometallic compounds. Mass Spectrometry Reviews, 40(3), 299-314.

- Larson, E. A. (2022).

Sources

Solubility of Triphenylantimony Diacetate in common organic solvents.

An In-Depth Technical Guide to the Solubility of Triphenylantimony Diacetate in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound ((C₆H₅)₃Sb(OOCCH₃)₂) is a pentavalent organoantimony compound with a diverse range of applications, including as a catalyst and reagent in organic synthesis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and analytical characterization. This technical guide provides an in-depth analysis of the solubility of this compound. It synthesizes available qualitative data, explores the physicochemical principles governing its solubility, presents a detailed experimental protocol for quantitative determination, and discusses the practical implications for laboratory and development settings.

Introduction: The Significance of this compound

This compound, also known as bis(acetato-O)triphenylantimony, is a stable, solid organometallic compound.[1][2] Organometallic compounds, which feature a direct metal-carbon bond, are crucial as reagents and catalysts in various chemical industries, including pharmaceuticals.[3][4] The utility of any compound in a laboratory or industrial setting begins with a fundamental property: its solubility. The choice of solvent impacts reaction kinetics, purification efficiency (e.g., recrystallization), and the ability to formulate a compound for biological screening or as a final product.[5][6]

This guide moves beyond a simple data sheet to provide a holistic view of the solubility of this compound, empowering researchers to make informed decisions in their work.

Core Physicochemical Characteristics

Before delving into solubility, it is essential to understand the fundamental properties of this compound. These characteristics directly influence its interaction with various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₁O₄Sb | [1][7] |

| Molecular Weight | ~471.16 g/mol | [8] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 217-221 °C | |

| Structure | (CH₃CO₂)₂Sb(C₆H₅)₃ | |

| CAS Number | 1538-62-1 | [1][2] |

The Molecular Basis of Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to molecular polarity.[9] The molecule's structure contains two distinct regions that dictate its behavior in different solvents:

-

Nonpolar Domain: The three phenyl (C₆H₅) rings are bulky and hydrophobic. This substantial nonpolar character suggests a strong affinity for nonpolar or weakly polar organic solvents.

-

Polar Domain: The two acetate (CH₃COO⁻) ligands introduce polarity and the potential for dipole-dipole interactions due to the electronegative oxygen atoms.

This dual nature means its solubility is a fine balance between these opposing characteristics. It is not expected to be soluble in water but should show good solubility in a range of organic solvents that can accommodate both its nonpolar bulk and the polarity of the acetate groups.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile

While comprehensive quantitative data is scarce in publicly available literature, a qualitative profile can be assembled from synthesis and purification reports. This information provides a strong starting point for solvent selection.

| Solvent | Type | Solubility | Rationale / Source |

| Benzene | Aromatic (Nonpolar) | Soluble | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room temperature.[10] |

| Glacial Acetic Acid | Polar Protic | Soluble | Used as a recrystallization solvent and in synthesis, indicating good solubility.[10] |

| Ethyl Acetate | Polar Aprotic | Soluble | A safety data sheet exists for a 50% solution of the related triphenylantimony in ethyl acetate, suggesting the diacetate derivative is also likely soluble.[11] |

| Chloroform | Polar Aprotic | Likely Soluble | The precursor, triphenylantimony, is soluble in chloroform. The diacetate derivative is expected to share this property.[12][13] |

| Toluene | Aromatic (Nonpolar) | Likely Soluble | Triphenylantimony is soluble in toluene; this is a common solvent for nonpolar organometallics.[12][13] |

| Methanol / Ethanol | Polar Protic | Slightly Soluble to Insoluble | Triphenylantimony is only slightly soluble in ethanol.[12] The diacetate derivative is used as a precipitate and washed with chilled methanol, indicating low solubility.[10] |

| Water | Polar Protic | Insoluble | As a non-ionic organometallic compound with significant hydrophobic character, it is expected to be insoluble in water.[12] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, experimental determination of solubility is necessary. The following protocol outlines a reliable method for this purpose.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Principle: A saturated solution is prepared, and after equilibration, the solid and liquid phases are separated. The concentration of the solute in the clear supernatant is then determined gravimetrically.

Materials & Equipment:

-

This compound (purity ≥97%)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance (readable to 0.1 mg)

-

Pre-weighed glass vials for analysis

-

Fume hood

Safety Precautions:

-

This compound is harmful if swallowed or inhaled.

-

Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

-

Consult the Safety Data Sheet (SDS) for both the solute and the chosen solvent before beginning work.[14][15]

Step-by-Step Methodology:

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of this compound to a scintillation vial. An amount that is clearly more than will dissolve is needed to ensure a saturated state is reached.

-

Causality: Using an excess of solid ensures that the solution reaches its maximum saturation point at the given temperature.

-

-

Solvent Addition:

-

Add a known volume or mass of the chosen solvent to the vial (e.g., 5.0 mL).

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Allow the slurry to equilibrate for at least 24 hours. Agitation ensures the entire volume of the solvent is in intimate contact with the solid.

-

Causality: A 24-hour period is typically sufficient for the dissolution process to reach equilibrium. For some systems, longer times may be needed, which can be verified by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration is stable.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Carefully draw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense a known volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed (tared) glass vial.

-

Causality: Filtration is a critical self-validating step. It ensures that no undissolved micro-particulates are transferred, which would artificially inflate the final measured mass and lead to an overestimation of solubility.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered solution in a vacuum oven or a gentle stream of nitrogen to slowly evaporate the solvent completely. Do not use excessive heat, which could cause decomposition. The melting point is ~217 °C, so temperatures well below this (e.g., 40-60 °C) should be safe.

-

-

Gravimetric Analysis:

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on the analytical balance.

-

The mass of the dissolved this compound is the final weight minus the initial tare weight of the vial.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of solution taken in L)

-

Repeat the experiment at least twice more to ensure reproducibility and report the average solubility and standard deviation.

-

Implications for Research and Development

A clear understanding of solubility is not merely academic; it has direct practical consequences:

-

For Synthetic Chemists: Knowledge of solubility in various solvents is crucial for choosing appropriate reaction media and for purification. Recrystallization, a primary technique for purifying solids, relies on a compound being highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[10] The data indicating benzene and glacial acetic acid as suitable recrystallization solvents is a direct application of this principle.

-

For Analytical Scientists: Preparing samples for analysis by techniques like NMR, HPLC, or UV-Vis spectroscopy requires dissolving the compound in a suitable solvent that does not interfere with the measurement.[16]

-

For Drug Development Professionals: While this compound itself is not a therapeutic agent, it may be used in the synthesis of active pharmaceutical ingredients (APIs). In this context, its solubility dictates how it can be handled, purified, and removed from the final product. For any compound being considered for therapeutic use, solubility is a key determinant of its bioavailability and potential routes of administration.[5][6]

Conclusion

This compound exhibits a nuanced solubility profile, driven by the interplay of its bulky, nonpolar phenyl groups and its polar acetate ligands. It is generally soluble in nonpolar aromatic and polar aprotic solvents, with limited solubility in highly polar protic solvents like alcohols and water. While qualitative data provides a useful starting point, the lack of extensive quantitative data necessitates empirical determination for specific, concentration-dependent applications. The detailed protocol provided in this guide offers a robust and reliable method for researchers to generate this critical data, ensuring greater precision and success in their scientific endeavors.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PMC Organometallix. (2019). Triphenylantimony (TPA). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Triphenylantimony. Retrieved from [Link]

- Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. Ohio J. Sci., 77(3), 134.

-

Solubility of Things. (n.d.). Definition and Overview of Organometallic Compounds. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Triphenylantimony, 97%. Retrieved from [Link]

-

Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Triphenylantimony 50% in Acetic acid ethyl ester. Retrieved from [Link]

-

Gelest, Inc. (2015). TRIPHENYLANTIMONY Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triphenylantimony. PubChem Compound Database. Retrieved from [Link]

- Sowa, J. R. (Ed.). (2000). Synthesis of Organometallic Compounds: A Practical Guide. Wiley.

-

Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LibreTexts. (2024). 10.4: Characterization of Organometallic Complexes. Chemistry LibreTexts. Retrieved from [Link]

- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(7), 487–504*.

- Singh, S., Jarari, N., Sharma, D., & Khan, I. A. (2022). Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin. Molecules, 27(17), 5698*.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. americanelements.com [americanelements.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. chem.ws [chem.ws]

- 10. DSpace [kb.osu.edu]

- 11. chemos.de [chemos.de]

- 12. pmcorganometallix.com [pmcorganometallix.com]

- 13. gelest.com [gelest.com]

- 14. chemos.de [chemos.de]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. chem.libretexts.org [chem.libretexts.org]

CAS number and molecular formula for Triphenylantimony Diacetate.

An In-Depth Technical Guide to Triphenylantimony Diacetate for Advanced Research

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound. With full editorial control, this guide is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Section 1: Core Chemical Identity and Properties

This compound, an organoantimony compound, holds a significant position in synthetic and medicinal chemistry. Understanding its fundamental characteristics is the bedrock of its effective application.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1538-62-1[1][2][3][4][5] |

| Molecular Formula | C22H21O4Sb[1][2][3][5] |

| Linear Formula | (CH3CO2)2Sb(C6H5)3[4] |

| Synonyms | Bis(acetato-κO)triphenylantimony, Diacetoxytriphenylstiborane[1][5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 471.16 g/mol | [1][2][4] |

| Appearance | White to off-white powder or crystals | [6] |

| Melting Point | 214-216 °C | [1] |

| Purity (typical) | ≥97% | [4] |

Section 2: Synthesis and Structural Elucidation

The synthesis of this compound is a foundational laboratory procedure, the understanding of which is crucial for ensuring high purity and yield. The primary and most efficient method involves the oxidation of triphenylantimony.

Causality of the Synthetic Route

The chosen synthetic pathway leverages the stable +3 oxidation state of antimony in the triphenylantimony precursor and facilitates its oxidation to the +5 state. The use of hydrogen peroxide as the oxidizing agent in an acetic acid/acetic anhydride medium is both efficient and convenient. Acetic acid serves as a solvent and also as the source of the acetate ligands, while acetic anhydride ensures an anhydrous environment, preventing the formation of undesirable byproducts.

Detailed Experimental Protocol

This protocol is an improved method that provides a high yield of this compound[1].

Materials:

-

Triphenylantimony (15.0 g, 0.042 mol)

-

Glacial Acetic Acid (75 ml)

-

Acetic Anhydride (35 ml, freshly distilled)

-

30% Hydrogen Peroxide (10 ml, 0.088 mol)

-

Methanol (chilled)

Procedure:

-

In a suitable flask, dissolve 15.0 g of triphenylantimony in a mixture of 75 ml of glacial acetic acid and 35 ml of freshly distilled acetic anhydride. Gentle warming may be required to achieve complete dissolution.

-

Cool the solution to room temperature.

-

With continuous stirring, add 10 ml of 30% hydrogen peroxide dropwise. The formation of a white precipitate should be observed during the addition.

-

Once the addition is complete, filter the white precipitate.

-

Wash the collected solid with a small amount of chilled methanol.

-

Dry the product in a vacuum oven at 90°C for two hours.

Expected Outcome: This procedure is expected to yield approximately 85% of this compound with a melting point of 214-216°C[1]. For most applications, the purity of this product is sufficient. However, for applications requiring higher purity, recrystallization from benzene or glacial acetic acid can be performed[1].

Caption: Synthetic workflow for this compound.

Structural Characterization

The molecular geometry of this compound is a distorted trigonal bipyramidal structure, which is a common arrangement for pentacoordinate antimony compounds[7][8]. The three phenyl groups occupy the equatorial positions, while the two acetate ligands are situated in the axial positions. This structure is confirmed through various analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of key functional groups. For this compound, characteristic absorption bands for the acetate ligands, specifically the C=O stretching vibrations, are expected. The precise frequencies of these bands can provide insights into the coordination of the acetate groups to the antimony center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure. The ¹H NMR spectrum will show signals corresponding to the protons of the phenyl groups and the methyl protons of the acetate ligands. Integration of these signals can confirm the ratio of phenyl to acetate groups. ¹³C NMR will similarly show distinct signals for the different carbon environments in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, providing further confirmation of its identity.

-

X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths and angles, confirming the distorted trigonal bipyramidal geometry around the antimony atom[7][8].

Section 3: Applications in Research and Development

This compound is a versatile reagent with applications in both synthetic chemistry and as a precursor for biologically active compounds.

Role in Organic Synthesis

As a stable pentavalent organoantimony compound, this compound serves as a useful reagent and catalyst. One notable application is in palladium-catalyzed P-arylation reactions for the synthesis of arylphosphonates[4]. In such reactions, it acts as an arylating agent.

Potential in Drug Development

While this compound itself is not a therapeutic agent, organoantimony compounds have a long history in medicine, particularly as antiparasitic agents[9]. The biological activity of these compounds is an active area of research, with studies exploring their potential as antifungal, antibacterial, and antitumor agents[10]. The development of novel organoantimony compounds, for which this compound can be a key precursor, is a promising avenue in medicinal chemistry[11]. The lipophilicity conferred by the phenyl groups can aid in cell membrane permeability, a desirable property in drug design.

Caption: Key application areas of this compound.

Section 4: Safety, Handling, and Disposal

Due to its antimony content and organometallic nature, proper handling and disposal of this compound are imperative to ensure laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)[4]

-

Acute Toxicity, Inhalation (Category 4)[4]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category 2[4]

Signal Word: Warning[4]

Hazard Statements:

-

H302: Harmful if swallowed[4]

-

H332: Harmful if inhaled

-

H411: Toxic to aquatic life with long lasting effects[4]

Recommended PPE:

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., neoprene or nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

Safe Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood[12].

-

Avoid the formation of dust and aerosols[12].

-

Do not eat, drink, or smoke when using this product[12].

-

Wash hands thoroughly after handling[13].

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[12].

-

Store away from strong oxidizing agents[14].

First Aid and Emergency Procedures

-

If Swallowed: Rinse mouth. Get medical help[12].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help[12].

-

In Case of Spill: Avoid dust formation. Collect the material using spark-proof tools and place it in a suitable container for disposal. Prevent entry into waterways[12].

Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[12]. Do not discharge into the environment[12].

References

-

Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1977). Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony. The Ohio Journal of Science, 77(1), 134. Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: TRIPHENYLANTIMONY. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Triphenylantimony. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Sharutin, V. V., Sharutina, O. K., Senchurin, V. S., & Bel'skii, V. K. (2005). Tetra- and triphenylantimony phenylacetates: Synthesis and structure. Russian Journal of General Chemistry, 75(8), 1253–1257. Available at: [Link]

-

Ahmad, S., Ali, S., Shah, S. A. A., & Farooq, U. (2018). Synthesis and biological perspective assessment of antifungal activity of Triphenylantimony(v) complexes. ResearchGate. Available at: [Link]

-

Tietze, L. F., v. Kiedrowski, G., Fahlbusch, K.-G., & Voss, E. (1989). DOMINO-REACTIONS IN ORGANIC SYNTHESIS: A THREE-STEP-ONE-POT SYNTHESIS OF A BICYCLO[2.2.2]OCTANE DERIVATIVE. Organic Syntheses, 67, 125. Available at: [Link]

-

CMS Científica. (n.d.). This compound - CAS Number: 1538-62-1. Retrieved from [Link]

-

Sharutin, V. V., Sharutina, O. K., Senchurin, V. S., & Tsvetkov, D. S. (2021). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). Russian Journal of General Chemistry, 91(12), 2415–2418. Available at: [Link]

-

Poddel'sky, A. I., Cherkasov, V. K., & Abakumov, G. A. (2021). Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity. Molecules, 26(11), 3329. Available at: [Link]

-

Unchained Labs. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Goforth, A. M. (2021). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. Chemical reviews, 121(4), 1873–1904. Available at: [Link]

-

Singh, A., & Mehrotra, R. C. (2004). Synthesis and Characterization of Some Triphenylantimony(V) Derivatives of Ν, Ο and S Containing Monofunctional Bidentate Ligands. Main Group Metal Chemistry, 27(1), 51-58. Available at: [Link]

-

Sharma, P., & Pundir, M. (2016). 1 H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Antimony. Retrieved from [Link]

-

Smolyaninova, S. A., Poddel'sky, A. I., Smolyaninov, I. V., & Berberova, N. T. (2013). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. Russian Journal of General Chemistry, 83(10), 1900–1905. Available at: [Link]

-

Sharma, R., Mohan, M., & Singh, A. (2009). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. Journal of Organometallic Chemistry, 694(12), 1994-2000. Available at: [Link]

-

Gasser, G., Ott, I., & Metzler-Nolte, N. (2011). Organometallic anticancer compounds. Journal of medicinal chemistry, 54(1), 3–25. Available at: [Link]

-

Moku, G., & Kanchi, S. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry, 39(4), 841-860. Available at: [Link]

-

O'Brien, S., & Akpovwa, G. (2021). Chemistry and Some Biological Potential of Bismuth and Antimony Dithiocarbamate Complexes. Molecules, 26(11), 3329. Available at: [Link]

-

Goel, R. G., & Prasad, H. S. (1970). Organoantimony compounds. I. Infrared spectra of some trimethyl- and triphenyl-antimony derivatives. Journal of Organometallic Chemistry, 22(1), 55-60. Available at: [Link]

-

Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

Sources

- 1. DSpace [kb.osu.edu]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. scbt.com [scbt.com]

- 4. Triphenylantimony(V) diacetate 97 1538-62-1 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. chemos.de [chemos.de]

- 14. gelest.com [gelest.com]

The Dawn of Pentavalent Organoantimony Chemistry: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of pentavalent organoantimony compounds. Eschewing a rigid template, this document is structured to logically unfold the narrative of these fascinating molecules, from their initial synthesis in the 19th century to their contemporary applications in medicine and catalysis. We will delve into the foundational discoveries, the evolution of synthetic methodologies, the critical role of characterization techniques, and the ever-expanding utility of these hypervalent compounds. This guide is designed to offer not just a historical overview, but also practical insights into the experimental choices and theoretical underpinnings that have shaped this field of organometallic chemistry.

The Genesis of a Field: Early Discoveries and Foundational Concepts

The story of organoantimony chemistry begins in the mid-19th century, a period of fervent discovery in the broader field of organometallic chemistry. While antimony and its inorganic compounds have been known since antiquity, their deliberate incorporation into organic frameworks marked a significant scientific leap.

The first documented synthesis of an organoantimony compound is credited to Carl Jacob Löwig in 1850. Shortly thereafter, in 1852, Sir Edward Frankland , a pioneer in the study of organometallic compounds, synthesized various alkyl derivatives of metals, including antimony, and notably coined the term "organo-metallic". These early explorations laid the groundwork for a new subdiscipline of chemistry focused on the unique properties and reactivity of compounds containing a carbon-antimony bond.

However, the specific exploration of the pentavalent state of organoantimony compounds, often referred to as stiboranes, gained significant momentum in the early 20th century. A pivotal contribution was made by Gilbert T. Morgan and Frances M. G. Micklethwait in 1910. Their systematic investigation into the organic derivatives of antimony included the synthesis and characterization of organoantimony(V) species, laying a crucial foundation for the future of the field.

Pentavalent organoantimony compounds are characterized by an antimony atom in the +5 oxidation state, forming five covalent bonds. These hypervalent molecules typically adopt a trigonal bipyramidal geometry , a structural feature confirmed through techniques like X-ray crystallography.[1][2][3] This geometry, however, can be fluxional in solution, a property that has been a subject of detailed study.[2][3]

Synthetic Strategies: From Foundational Reactions to Modern Methodologies

The synthesis of pentavalent organoantimony compounds has evolved significantly from the early exploratory work. The choice of synthetic route is dictated by the desired structure, the nature of the organic substituents, and the required purity of the final product.

Oxidative Addition: A Cornerstone of Stiborane Synthesis

One of the most fundamental and widely employed methods for accessing pentavalent organoantimony compounds is the oxidative addition to trivalent organoantimony precursors, known as stibines (R₃Sb). Stibines, which are typically prepared by the reaction of antimony trichloride with organolithium or Grignard reagents, are readily oxidized by halogens.

Experimental Protocol: Synthesis of Triphenylantimony Dichloride (Ph₃SbCl₂)

This protocol is a classic example of an oxidative addition reaction.

Rationale: Triphenylstibine (Ph₃Sb) possesses a lone pair of electrons on the antimony atom, making it susceptible to oxidation. Chlorine (Cl₂), a strong oxidizing agent, readily reacts with the stibine to form the pentavalent dichlorostiborane. The choice of a chlorinated solvent like chloroform is ideal as it is inert under the reaction conditions and readily dissolves the starting material.

Procedure:

-

Dissolve triphenylstibine (1.0 eq) in dry chloroform in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Bubble dry chlorine gas slowly through the solution. The reaction is exothermic, and the product, triphenylantimony dichloride, will precipitate out of the solution as a white solid.

-

Continue the addition of chlorine gas until a faint green color persists in the solution, indicating a slight excess of chlorine.

-

Filter the white crystalline product using a Büchner funnel and wash it with a small amount of cold chloroform to remove any unreacted starting material and excess chlorine.

-

Dry the product under vacuum to obtain pure triphenylantimony dichloride.

Characterization: The product can be characterized by its melting point (typically around 143 °C) and spectroscopic techniques such as ¹H and ¹³C NMR to confirm the presence of the phenyl groups and the correct stoichiometry.

Arylation of Antimony(V) Halides: Expanding the Organic Framework

Another crucial synthetic strategy involves the arylation or alkylation of antimony(V) halides or organoantimony(V) halides. This approach allows for the introduction of a wider variety of organic groups onto the antimony center.

Experimental Protocol: Synthesis of Pentaphenylantimony (Ph₅Sb)

This protocol illustrates the formation of a pentaorganostiborane from a triorganodihalostiborane.

Rationale: Triphenylantimony dichloride, prepared as described above, serves as the starting material. Phenyllithium or a phenyl Grignard reagent (phenylmagnesium bromide) acts as a powerful nucleophile, displacing the chloride ions and forming new carbon-antimony bonds. The use of an ethereal solvent like diethyl ether or tetrahydrofuran is critical as it stabilizes the organometallic reagent. An excess of the phenylating agent is often used to ensure complete reaction.

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend triphenylantimony dichloride (1.0 eq) in anhydrous diethyl ether.

-

In a separate flask, prepare a solution of phenyllithium or phenylmagnesium bromide (at least 2.0 eq) in diethyl ether.

-

Slowly add the organometallic reagent to the suspension of triphenylantimony dichloride at a low temperature (e.g., 0 °C or -78 °C) with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether.

Characterization: Pentaphenylantimony is a white crystalline solid. Its structure has been a subject of interest, exhibiting a square pyramidal geometry in the solid state, which can interconvert with a trigonal bipyramidal geometry in solution.[1][2][3] This fluxional behavior can be studied using variable-temperature NMR spectroscopy.

Structural Elucidation: The Power of Spectroscopic and Crystallographic Techniques

The characterization of pentavalent organoantimony compounds is crucial for understanding their structure, bonding, and reactivity. A combination of spectroscopic and crystallographic techniques provides a comprehensive picture of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity and purity of organoantimony compounds. The chemical shifts and coupling patterns of the protons and carbons in the organic ligands provide detailed information about the molecular structure. For example, in the ¹H NMR spectrum of triphenylantimony dichloride, the aromatic protons typically appear as multiplets in the range of 7.3-8.2 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of pentavalent organoantimony compounds. It provides precise information on bond lengths, bond angles, and the overall molecular geometry. As mentioned earlier, X-ray crystallography has been instrumental in confirming the predominantly trigonal bipyramidal geometry of many stiboranes, although square pyramidal and other distorted geometries have also been observed.[1][2][3]

| Compound | Geometry | Key Structural Features | Reference |

| Triphenylantimony Dichloride | Trigonal Bipyramidal | Axial Cl atoms, equatorial phenyl groups | [1] |

| Pentaphenylantimony | Square Pyramidal (solid) | Fluxional in solution | [2][3] |

| Penta-p-tolylantimony | Trigonal Bipyramidal | - | [1] |

Table 1: Representative Crystal Structures of Pentavalent Organoantimony Compounds

Key Classes of Pentavalent Organoantimony Compounds

The field of pentavalent organoantimony chemistry encompasses a diverse range of compounds with varying structures and properties.

-

Stiboranes (R₅Sb): These compounds feature five organic groups directly bonded to the antimony atom. Pentaphenylantimony is the most well-known example.

-

Halostiboranes (RₙSbX₅₋ₙ): This class includes compounds where one or more organic groups are replaced by halogen atoms. Triarylantimony dihalides (Ar₃SbX₂) are particularly important as synthetic intermediates.

-

Stibonium Salts ([R₄Sb]⁺X⁻): These are ionic compounds containing a tetraorganoantimony cation.

-

Hypervalent Compounds with Intramolecular Coordination: In recent years, there has been growing interest in pentavalent organoantimony compounds where the antimony center is stabilized by intramolecular coordination with donor atoms like nitrogen or oxygen present in the organic ligands. This can lead to the formation of unique cyclic and polycyclic structures with interesting reactivity.

Applications: From Medicine to Modern Catalysis

Despite concerns about the toxicity of antimony compounds, pentavalent organoantimony derivatives have found important applications, particularly in the field of medicine.

Antimonial Drugs: A Long History in Fighting Leishmaniasis

Pentavalent antimonials, such as sodium stibogluconate and meglumine antimoniate, have been the mainstay of treatment for leishmaniasis, a parasitic disease, for over 70 years.[3] The exact mechanism of action is still under investigation, but it is believed that these pentavalent compounds act as prodrugs. Inside the host's macrophages and the parasite itself, Sb(V) is reduced to the more toxic trivalent form, Sb(III).[4][5][6][7] Sb(III) is thought to interfere with the parasite's thiol metabolism, particularly the trypanothione reductase system, leading to oxidative stress and parasite death.[4][7]

Emerging Roles in Catalysis

More recently, pentavalent organoantimony compounds have garnered attention for their potential as catalysts in organic synthesis. Their Lewis acidic nature allows them to activate substrates and facilitate a variety of transformations. For example, they have been investigated as catalysts for the copolymerization of CO₂ and epoxides. The antimony(V) center can act as a pnictogen bond donor, interacting with Lewis basic substrates to promote catalysis.

Future Outlook and Conclusion

The field of pentavalent organoantimony chemistry, born from the curiosity of 19th-century chemists, continues to evolve and reveal new facets of fundamental bonding and reactivity. While the toxicity of antimony necessitates careful handling and consideration, the unique properties of its pentavalent organometallic derivatives have secured their place in both medicine and modern synthetic chemistry. Future research will likely focus on the design of new ligands to fine-tune the reactivity and reduce the toxicity of these compounds, opening up new avenues for their application in catalysis, materials science, and drug development. The rich history of these compounds serves as a testament to the enduring power of fundamental research to yield discoveries with profound practical implications.

References

- - Benchchem. (URL: )

-

The Crystal and Molecular Structure of Penta-P-tolylantimony, (p-CH3C6H4)5Sb. (URL: [Link])

-

Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions. (URL: [Link])

-

Molecular basis of antimony treatment in leishmaniasis. - Semantic Scholar. (URL: [Link])

-

Brief Note Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. (URL: [Link])

-

(PDF) Chemistry of antimony-based drugs in biological systems and studies of their mechanism of action - ResearchGate. (URL: [Link])

-

Model for the mode of action of antimonial drugs on Leishmania... - ResearchGate. (URL: [Link])

-

Pentaphenylantimony - Wikipedia. (URL: [Link])

-

Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC. (URL: [Link])

-

Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. (URL: [Link])

-

Geometry of Pentaphenylantimony in Solution: Support for a Trigonal Bipyramidal Assignment from X-ray Absorption Spectroscopy and Vibrational Spectroscopic Data - PubMed. (URL: [Link])

-

Crystallographically determined molecular structures of SbPh5 from (a)... - ResearchGate. (URL: [Link])

-

The Crystal and Molecular Structure of Penta-P-tolylantimony, (p-CH3C6H4)5Sb. (URL: [Link])

-

IV.—Organic derivatives of antimony. Part I. Tricamphorylstibine chloride and triphenylstibine hydroxynitrate and hydroxysulphate - Journal of the Chemical Society, Transactions (RSC Publishing). (URL: [Link])

-

1 H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids - ResearchGate. (URL: [Link])

-

Pnictogen-Bonding Catalysis: Copolymerization of CO2 and Epoxides on Antimony(V) Platforms - ACS Publications. (URL: [Link])

-

Triphenylstibine - Grokipedia. (URL: [Link])

-

Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative - ResearchGate. (URL: [Link])

-

Phenylation of Antimony(V) Organic Compounds with Pentaphenylantimony. The Structure of Tetraphenylantimony Chloride | Request PDF - ResearchGate. (URL: [Link])

-

Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. (URL: [Link])

-

Triphenylantimony | C18H15Sb | CID 11777 - PubChem - NIH. (URL: [Link])

-

Synthetic applications of organoantimony compounds | Accounts of Chemical Research. (URL: [Link])

-

A new polymorph of dichloridotriphenylantimony | Request PDF - ResearchGate. (URL: [Link])

-

Organoantimony chemistry - Wikipedia. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: [Link])

-

Studies on Organ Antimony Compounds - Jetir.Org. (URL: [Link])

-

Antimony - Wikipedia. (URL: [Link])

-

History of Organic Syntheses. (URL: [Link])

-

Triphenylantimony and Pentaphenylantimony as the Starting Compounds for the Synthesis of Antimony(V) Phenyl Derivatives. Structure of Triphenylantimony, Bis(3,4-difluorobenzoato)triphenylantimony and Tetraphenylantimony Carbonate | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pentaphenylantimony - Wikipedia [en.wikipedia.org]

- 3. Geometry of Pentaphenylantimony in Solution: Support for a Trigonal Bipyramidal Assignment from X-ray Absorption Spectroscopy and Vibrational Spectroscopic Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triphenylantimony Diacetate: A Versatile Precursor in Organometallic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylantimony diacetate, (C₆H₅)₃Sb(OOCCH₃)₂, is a pentavalent organoantimony compound that has emerged as a significant precursor in the field of organometallic chemistry. Its utility stems from the labile nature of its acetate ligands, which can be readily displaced by a variety of nucleophiles, providing a convenient route to a diverse range of organoantimony(V) derivatives. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the applications of this compound as a precursor for the synthesis of novel organometallic compounds. We will delve into the mechanistic aspects of its reactivity and provide exemplary protocols for its use, highlighting its potential in catalysis and materials science.

Introduction: The Significance of Organoantimony(V) Compounds

Organoantimony compounds, particularly those in the +5 oxidation state, have garnered considerable interest due to their unique structural and reactive properties.[1] The central antimony atom in these compounds can adopt various coordination geometries, with the trigonal bipyramidal and square pyramidal arrangements being the most common. This structural flexibility, coupled with the ability of antimony to accommodate a wide range of ligands, makes organoantimony(V) compounds attractive targets for applications in catalysis, materials science, and medicinal chemistry.[1]

This compound serves as a stable, easily handled, and reactive starting material for the synthesis of a multitude of other triphenylantimony(V) derivatives. The acetate groups act as good leaving groups, facilitating ligand exchange reactions with a variety of protic substrates. This allows for the systematic modification of the antimony coordination sphere, enabling the fine-tuning of the electronic and steric properties of the resulting complexes for specific applications.

Synthesis and Physicochemical Properties of this compound

A reliable and high-yielding synthesis of this compound is crucial for its widespread use. An improved method involves the oxidation of triphenylantimony using hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride.[2]

Detailed Synthesis Protocol

Reaction: (C₆H₅)₃Sb + H₂O₂ + 2CH₃COOH → (C₆H₅)₃Sb(OOCCH₃)₂ + 2H₂O

Materials:

-

Triphenylantimony ((C₆H₅)₃Sb)

-

Glacial Acetic Acid (CH₃COOH)

-

Acetic Anhydride ((CH₃CO)₂O)

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol (CH₃OH)

Procedure: [2]

-

Dissolve 15 grams (0.042 mole) of triphenylantimony in a mixture of 75 ml of glacial acetic acid and 35 ml of freshly distilled acetic anhydride with gentle warming.

-

Cool the solution to room temperature.

-

Add 10 ml of 30% hydrogen peroxide (0.088 mole) dropwise with constant stirring.

-

A white precipitate of this compound will form during the addition of hydrogen peroxide.

-

Filter the precipitate and wash it with a small amount of chilled methanol.

-

Dry the product in a vacuum oven at 90°C for two hours.

This method typically affords the product in high yield (around 85%) and purity.[2] The product can be further purified by recrystallization from benzene or glacial acetic acid.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁O₄Sb | [3][4] |

| Molecular Weight | 471.16 g/mol | [3][4] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 214-216 °C | [2] |

| CAS Number | 1538-62-1 | [3][4] |

| Solubility | Soluble in benzene, glacial acetic acid. | [2] |

This compound as a Precursor: The Power of Ligand Exchange

The primary utility of this compound in organometallic synthesis lies in its role as a precursor for a wide array of other triphenylantimony(V) compounds through ligand exchange reactions. The acetate ligands are readily displaced by a variety of nucleophiles, including other carboxylates, phenolates, alkoxides, and thiolates.

General Principles of Reactivity

The driving force for these reactions is often the formation of a more stable product or the removal of a volatile byproduct (acetic acid). The general reaction can be represented as:

(C₆H₅)₃Sb(OOCCH₃)₂ + 2HX → (C₆H₅)₃SbX₂ + 2CH₃COOH

Where HX can be a carboxylic acid, phenol, alcohol, or thiol. The antimony center in this compound acts as a Lewis acid, facilitating the coordination of the incoming nucleophile, followed by the departure of the acetate ligand.

The following diagram illustrates the general precursor role of this compound.

Caption: General reaction pathways of this compound as a precursor.

Synthesis of Other Triphenylantimony(V) Dicarboxylates

This compound can undergo exchange reactions with other carboxylic acids to yield new triphenylantimony(V) dicarboxylates. This is a valuable method for introducing different functionalities into the organoantimony compound.

Exemplary Protocol: Synthesis of Triphenylantimony bis(3-fluorophenylacetate)

This protocol is adapted from a similar synthesis of tetraphenylantimony 3-fluorophenylacetate, which utilizes the corresponding triphenylantimony dicarboxylate as a precursor.

Reaction: (C₆H₅)₃Sb(OOCCH₃)₂ + 2 (3-FC₆H₄CH₂COOH) → (C₆H₅)₃Sb(OOCCH₂C₆H₄-3-F)₂ + 2 CH₃COOH

Materials:

-

This compound

-

3-Fluorophenylacetic acid

-

Toluene

Procedure:

-

Dissolve this compound (1 mmol) and 3-fluorophenylacetic acid (2 mmol) in toluene.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or other suitable analytical techniques.

-

The acetic acid formed can be removed by azeotropic distillation with toluene to drive the reaction to completion.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system.

Synthesis of Triphenylantimony(V) Dithiolates

The acetate ligands can also be displaced by sulfur-based nucleophiles. For instance, the reaction of triphenylantimony(V) dichloride (a close analogue of the diacetate) with benzene-1,2-dithiols in the presence of a base like triethylamine yields the corresponding triphenylantimony(V) dithiolate.[4] A similar reactivity can be expected for this compound.

Exemplary Workflow: Synthesis of Triphenylantimony(V) Dithiolate Derivatives

The following diagram outlines a typical workflow for the synthesis of dithiolate complexes from a triphenylantimony(V) precursor.

Caption: A generalized workflow for the synthesis of dithiolate complexes.

Mechanistic Considerations in Ligand Exchange Reactions

Understanding the mechanism of ligand exchange at the pentavalent antimony center is crucial for optimizing reaction conditions and predicting product outcomes. While detailed kinetic studies on this compound itself are scarce, the general mechanism for ligand exchange on hypervalent main group elements is thought to proceed through an associative pathway.

The reaction likely involves the initial coordination of the incoming nucleophile (e.g., a carboxylate anion or a neutral carboxylic acid) to the antimony center, forming a transient hexacoordinate intermediate. This is followed by the departure of an acetate ligand, regenerating the pentacoordinate state. The use of a base can facilitate the deprotonation of the incoming protic nucleophile, increasing its nucleophilicity and accelerating the reaction.

The stereochemistry at the antimony center is generally retained during these exchange reactions, suggesting a process that does not involve complete dissociation of all ligands. The trigonal bipyramidal geometry of the starting this compound likely distorts to accommodate the incoming ligand before expelling the acetate group.

Potential Applications in Catalysis

While specific catalytic applications of this compound are not extensively reported, related organoantimony(V) compounds have shown promise as catalysts in various organic transformations. For instance, triarylantimony dicarboxylates have been used as arylating agents in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon, carbon-boron, and carbon-phosphorus bonds.[5]

The Lewis acidic nature of the antimony(V) center in this compound suggests its potential as a catalyst in reactions that are promoted by Lewis acids, such as condensation reactions, aldol reactions, and Friedel-Crafts-type reactions.[6] The ability to easily modify the carboxylate ligands allows for the tuning of the Lewis acidity of the antimony center, which could be exploited in the development of new catalytic systems.

Characterization of this compound and its Derivatives

The characterization of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations for (C₆H₅)₃Sb(OOCCH₃)₂ |

| ¹H NMR | Resonances in the aromatic region (7-8 ppm) corresponding to the phenyl protons and a singlet in the aliphatic region (around 2 ppm) for the acetate methyl protons. |

| ¹³C NMR | Resonances for the phenyl carbons and the acetate carbonyl and methyl carbons. |

| Infrared (IR) Spectroscopy | Characteristic bands for the C=O stretching of the acetate groups (typically around 1600-1700 cm⁻¹) and bands associated with the phenyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak or characteristic fragmentation patterns can confirm the identity of the compound. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the antimony atom. |

The following diagram summarizes the logical flow for the synthesis and characterization of new organoantimony compounds from this compound.

Caption: From precursor to application: a logical workflow.

Conclusion and Future Outlook